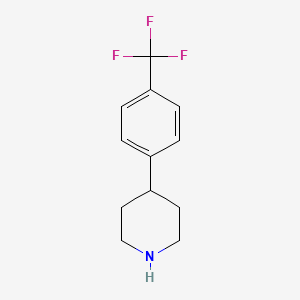

4-(4-(Trifluoromethyl)phenyl)piperidine

Vue d'ensemble

Description

“4-(4-(Trifluoromethyl)phenyl)piperidine” is a chemical compound that features a benzene ring bound to a piperidine ring . It has a molecular weight of 245.24 . It is a solid substance and is stored in a refrigerator . The compound is white in color .

Synthesis Analysis

The synthesis of “4-(4-(Trifluoromethyl)phenyl)piperidine” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “4-(4-(Trifluoromethyl)phenyl)piperidine” is represented by the InChI code 1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 . The compound has a molecular weight of 265.71 .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-(Trifluoromethyl)phenyl)piperidine” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl group is strongly electron-withdrawing, which is a key factor during compound development .

Physical And Chemical Properties Analysis

“4-(4-(Trifluoromethyl)phenyl)piperidine” is a solid substance . It has a molecular weight of 265.71 and is white in color . The compound is stored in a refrigerator .

Applications De Recherche Scientifique

Analgesic Potential

The compound has been studied for its potential as an analgesic . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized. The analgesic action of the synthesized derivatives was estimated by means of the Hot Plate Method. Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .

Pain Relief

In the presence of naloxone, these compounds displayed a pain-relieving effect . Among active compounds, some emerged as most effective analgesics and they depressed peripheral and centrally mediated pain by opioid independent systems .

Agrochemical Applications

Trifluoromethylpyridine (TFMP) and its derivatives have been used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Herbicides

2-methoxy-4-(trifluoromethyl)phenyl analogues were developed as very effective herbicides for the control of key weeds in cereal crops .

Future Applications

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety. It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

The primary target of 4-(4-(Trifluoromethyl)phenyl)piperidine is the dopamine D3 receptor . This receptor plays a crucial role in the central nervous system, influencing behavior, cognition, and motor activity .

Mode of Action

4-(4-(Trifluoromethyl)phenyl)piperidine interacts with its target, the dopamine D3 receptor, by binding to it . This interaction can lead to changes in the receptor’s activity, which can subsequently alter the signaling pathways it is involved in .

Biochemical Pathways

Given its target, it is likely involved in thedopaminergic signaling pathway . This pathway plays a key role in various physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

Itslipophilicity suggests that it may be well-absorbed and distributed throughout the body

Result of Action

It has been suggested that it may haveanalgesic effects . In a study, some derivatives of this compound displayed potent analgesic efficacy and depressed peripheral and centrally mediated pain .

Action Environment

The action, efficacy, and stability of 4-(4-(Trifluoromethyl)phenyl)piperidine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including “4-(4-(Trifluoromethyl)phenyl)piperidine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16-8-6-10/h1-4,10,16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGAUMQWPLQYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498355 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Trifluoromethyl)phenyl)piperidine | |

CAS RN |

67259-63-6 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

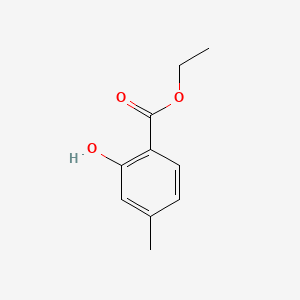

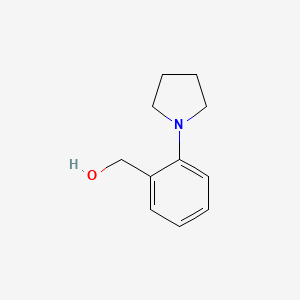

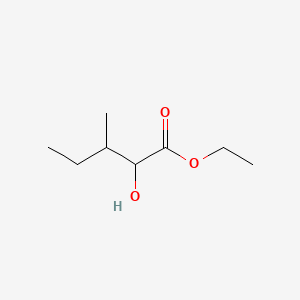

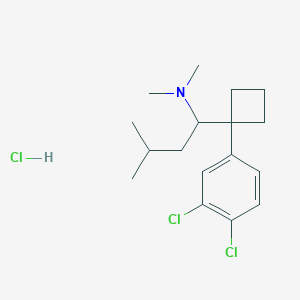

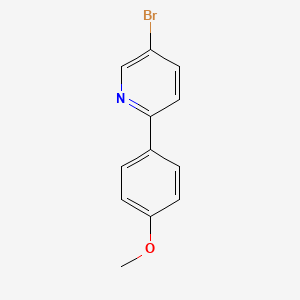

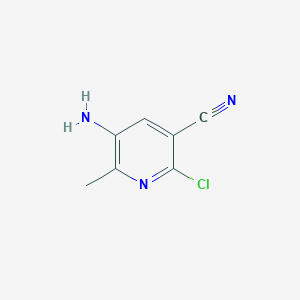

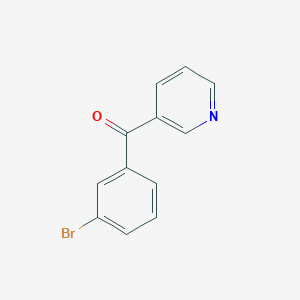

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)